2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE
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Overview
Description
2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE is a synthetic organic compound that features a benzoate ester linked to a thiophene ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE typically involves the following steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents such as potassium permanganate.
Amidation Reaction: Thiophene-2-carboxylic acid is then converted to thiophene-2-carboxamide using ammonia or an amine under dehydrating conditions.
Esterification: The final step involves the esterification of the carboxamide with isobutyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide is reduced to thiophene-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene and carboxamide moieties but lacks the benzoate ester.
Isobutyl benzoate: Contains the benzoate ester but lacks the thiophene and carboxamide groups.
Benzo[b]thiophene-2-carboxamide: Similar structure but with a fused benzene-thiophene ring system.
Uniqueness
2-METHYLPROPYL 4-(THIOPHENE-2-AMIDO)BENZOATE is unique due to the combination of the benzoate ester, thiophene ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylpropyl 4-(thiophene-2-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(2)10-20-16(19)12-5-7-13(8-6-12)17-15(18)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOXGBMDKCUQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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